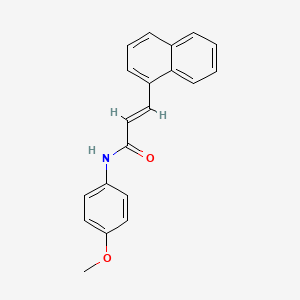

N-(4-methoxyphenyl)-3-(1-naphthyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

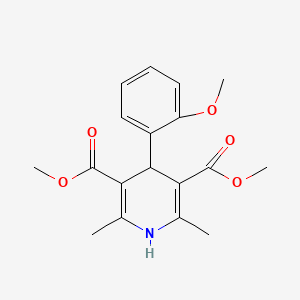

N-(4-methoxyphenyl)-3-(1-naphthyl)acrylamide, also known as MANA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MANA is a derivative of acrylamide and is known for its unique structure and properties.

Applications De Recherche Scientifique

Corrosion Inhibition

Acrylamide derivatives, such as those related to N-(4-methoxyphenyl)-3-(1-naphthyl)acrylamide, have been studied for their corrosion inhibition properties. Research on similar acrylamide compounds demonstrates their effectiveness in protecting metals like copper from corrosion in acidic environments. These compounds act as mixed-type inhibitors, reducing the double-layer capacitance and showing high efficiencies in preventing metal degradation. Theoretical and experimental analyses, including density functional theory (DFT) and Monte Carlo simulations, support these findings (Ahmed Abu-Rayyan et al., 2022).

Enzyme Isoenzyme Detection

In the field of biochemistry, acrylamide derivatives have been utilized in developing methods for detecting enzyme isoenzymes. A study employed a two-dimensional polyacrylamide electrophoresis system using 4-methoxy-2-naphthylamine derivatives as substrates to differentiate isoenzymes based on molecular weight and shape. This approach offers a novel way to analyze the complex enzyme structures and their variants (P. Sinha & R. Gossrau, 2004).

Drug Delivery Systems

Thermoresponsive polymers based on acrylamide derivatives are being explored for their potential in drug delivery applications. Controlled polymerization techniques allow for the creation of polymers with specific properties that can respond to temperature changes, making them suitable for delivering therapeutic agents in a controlled manner. Research in this area focuses on optimizing polymerization conditions and understanding the polymers' behavior in biological environments (Anthony J Convertine et al., 2004).

Fluorescent Nanosensors

The development of fluorescent acrylamide nanoparticles (FANs) represents another innovative application. These nanoparticles are designed to recognize specific molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), in aqueous solutions. The recognition process is based on ionic interactions, which are monitored through fluorescence changes. Such nanosensors have potential applications in medical diagnostics and environmental monitoring (A. Lapresta-Fernández et al., 2009).

Electrocatalytic Reactions

Research on this compound-related compounds also extends to electrocatalysis. A study demonstrated the oxidative coupling reactions of naphthols on modified electrodes, highlighting the potential of these compounds in synthetic chemistry and electrochemical applications. The process involves electrocatalytic oxidation, offering a pathway to synthesize complex organic compounds efficiently (Yoshitomo Kashiwagi et al., 1993).

Propriétés

IUPAC Name |

(E)-N-(4-methoxyphenyl)-3-naphthalen-1-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c1-23-18-12-10-17(11-13-18)21-20(22)14-9-16-7-4-6-15-5-2-3-8-19(15)16/h2-14H,1H3,(H,21,22)/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTYWIMOQHUVLGF-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B5597649.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5597652.png)

![2-amino-3-ethyl-N-[2-(3-methyl-2-thienyl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5597680.png)

![N-[2-(4-propionyl-1-piperazinyl)ethyl]propanamide](/img/structure/B5597684.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5597690.png)

![methyl {[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5597705.png)

![(1S*,5R*)-6-(2-pyridinylmethyl)-3-thieno[2,3-d]pyrimidin-4-yl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597721.png)

![5,6,7-trimethyl-N,N-dipropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5597736.png)

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5597760.png)